

comparison of synthetic routes to different isomers of bromo-nitro-1H-indazole

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Compound of Interest

Compound Name: 5-bromo-7-nitro-1H-indazole

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A Comparative Guide to the Synthesis of Bromo-Nitro-1H-Indazole Isomers

The synthesis of bromo-nitro-1H-indazole isomers is a critical area of research for scientists and drug development professionals due to the prevalence of the indazole scaffold in a multitude of pharmacologically active compounds. The strategic placement of bromo and nitro functionalities on the indazole ring provides essential handles for further chemical modifications, making these isomers valuable intermediates in the synthesis of complex drug candidates, particularly kinase inhibitors for targeted cancer therapies. This guide provides a comparative analysis of synthetic routes to various bromo-nitro-1H-indazole isomers, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of different bromo-nitro-1H-indazole isomers, allowing for a direct comparison of their efficiencies and reaction conditions.

Target Isomer	Starting Material	Reagents	Solvent	Reaction Conditions	Yield (%)
3-bromo-5-nitro-1H-indazole	5-nitro-1H-indazole	Bromine	N,N-dimethylformamide (DMF)	-5°C to 40°C, 12 hours	95% ^[1]
6-bromo-4-nitro-1H-indazole	4-nitro-1H-indazole	N-Bromosuccinimide (NBS)	Acetonitrile	Reflux	High (not specified) ^[2]
3-bromo-4-nitro-1H-indazole	4-nitro-1H-indazole	Bromine, Sodium acetate	Acetic acid, Chloroform	<25°C, 5.5 hours	92% ^[3]
6-bromo-1-methyl-4-nitro-1H-indazole	6-bromo-1-methyl-1H-indazole	Fuming nitric acid, Sulfuric acid	Not specified	0°C, 1-2 hours	50-60% ^[4]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of key bromo-nitro-1H-indazole isomers.

Synthesis of 3-bromo-5-nitro-1H-indazole^[1]

This process involves the direct bromination of 5-nitro-1H-indazole.

- **Reaction Setup:** Under a nitrogen atmosphere, 50g of 5-nitro-1H-indazole is added to a three-necked reaction flask.
- **Solvent Addition:** 500ml of N,N-dimethylformamide (DMF) is added to the flask, and stirring is initiated.
- **Cooling:** The reaction system is cooled to -5°C.
- **Bromination:** At -5°C, 55.8g of bromine is slowly added dropwise. The reaction is maintained at 0 to -5°C for 1 hour after the addition is complete.

- **Warming:** The reaction is slowly warmed to 35-40°C and incubated at this temperature for 11 hours.
- **Work-up:** The reaction mixture is then subjected to a work-up procedure involving the addition of soft water, filtration, and washing of the filter cake.
- **Purification:** The crude product is purified by recrystallization involving heating to reflux, treatment with activated carbon and EDTA, hot filtration, and cooling to below 5°C to crystallize the final product.

Synthesis of 6-bromo-4-nitro-1H-indazole[2]

This synthesis is achieved through the regioselective bromination of 4-nitro-1H-indazole.

- **Reaction:** 4-nitro-1H-indazole is reacted with N-Bromosuccinimide (NBS) in acetonitrile.
- **Conditions:** The reaction mixture is heated to reflux.
- **Outcome:** This process yields 6-bromo-4-nitro-1H-indazole.

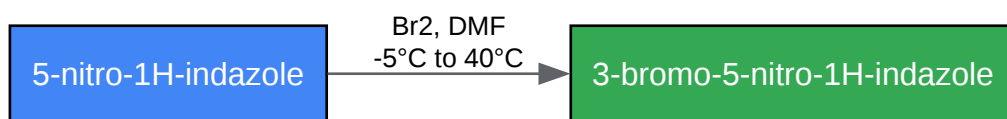
Synthesis of 3-bromo-4-nitro-1H-indazole[3]

This procedure details the bromination of 4-nitro-1H-indazole in the presence of a base.

- **Reaction Mixture:** In a flask equipped with a mechanical stirrer, 50 g of 4-nitro-1H-indazole and 26.4 g of sodium acetate are combined with 300 mL of acetic acid and 300 mL of chloroform.
- **Bromine Addition:** A solution of 51.4 g of bromine in 60 mL of acetic acid is added to the reaction mixture over 3.5 hours, ensuring the temperature is maintained below 25°C.
- **Reaction Time:** The mixture is stirred for an additional two hours.
- **Work-up:** The reaction mixture is concentrated under reduced pressure, and 500 mL of water is added to the resulting solid.
- **Isolation:** The solid product is collected by filtration, washed with 500 mL of water, and dried under vacuum.

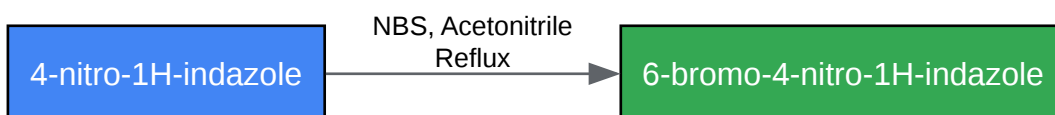
Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic routes described above.



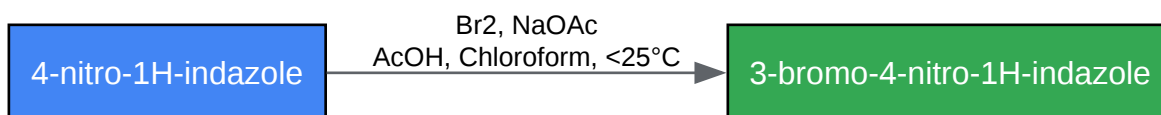
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Caption: Synthesis of 3-bromo-5-nitro-1H-indazole.



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Caption: Synthesis of 6-bromo-4-nitro-1H-indazole.



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Caption: Synthesis of 3-bromo-4-nitro-1H-indazole.

Conclusion

The synthetic routes to bromo-nitro-1H-indazole isomers vary in their starting materials, reagents, and reaction conditions, leading to different yields and isomer outcomes. The choice of a specific synthetic pathway will depend on the desired isomer, the availability of starting materials, and the required scale of the synthesis. The provided data and protocols offer a valuable resource for researchers in medicinal chemistry and drug development to select and optimize the synthesis of these important chemical building blocks.

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